7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5/c1-8-12(9-3-2-4-11(5-9)15(16,17)18)14-21-7-10(6-19)13(20)23(14)22-8/h2-5,7H,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMPVSLWIIHBQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC(=CC=C3)C(F)(F)F)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126732 | |
| Record name | 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863305-83-3 | |
| Record name | 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863305-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001126732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Role of Oxygen Atmosphere
The reaction atmosphere critically influences yield. Under an oxygen atmosphere (1 atm), the target compound forms in 94% yield , compared to 74% under air and 6% under argon . Oxygen facilitates oxidative dehydrogenation, driving the reaction toward completion by removing hydrogen atoms from intermediates (Table 1).
Table 1: Effect of Atmosphere and Acid Equivalents on Yield
| Entry | Acid (Equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (6) | Air | 74 |
| 2 | HOAc (6) | O₂ | 94 |
| 3 | HOAc (6) | Ar | 6 |
Solvent and Additive Optimization
Ethanol outperforms alternatives like acetonitrile or DMF due to its ability to stabilize intermediates. Acetic acid acts as a proton donor, enhancing the enolization of ethyl acetoacetate. Increasing acetic acid from 2 to 6 equivalents raises yields from 34% to 74% under air. Excess acetic acid (>6 equiv) promotes side reactions, forming triazolo[1,5-a]pyridine byproducts.
Mechanistic Pathway
The mechanism involves three stages:
- Nucleophilic Addition : The enol form of ethyl acetoacetate attacks N-amino-2-iminopyridine, forming adduct A .
- Oxidative Dehydrogenation : Molecular oxygen oxidizes A to intermediate B , eliminating H₂O.
- Cyclization : B undergoes intramolecular cyclization to yield the pyrazolo[1,5-a]pyrimidine core.
Alternative Catalytic Systems
While Pd(OAc)₂ is optimal, Cu(OAc)₂ also catalyzes the reaction but with lower efficiency (≤55% yield). Strong Brønsted acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) are less effective, yielding ≤55% due to incomplete dehydrogenation.
Crystallographic Validation
X-ray diffraction analysis confirms the structure of related pyrazolopyrimidine derivatives synthesized via this method. The trifluoromethylphenyl group adopts a planar conformation, while the cyano group stabilizes the crystal lattice through dipole interactions.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising antitumor properties. Specifically, compounds similar to 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile have been shown to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest, making them potential candidates for cancer therapy.
Antiviral Properties
There is emerging evidence supporting the antiviral efficacy of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been investigated for its ability to inhibit viral replication in vitro. Mechanistic studies suggest that it may interfere with viral enzymes, thus preventing the virus from successfully replicating within host cells.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Research shows that it can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This activity positions it as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Enzyme Inhibition Studies
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile has been utilized in enzyme inhibition studies. It serves as a valuable tool in understanding enzyme kinetics and mechanisms due to its ability to selectively inhibit specific enzymes involved in metabolic pathways.
Molecular Pathway Analysis
This compound has been employed in studies investigating various molecular pathways, particularly those related to cancer and inflammation. By using this compound as a probe, researchers can elucidate the roles of specific signaling pathways in disease processes.
Case Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, including 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile. The results indicated significant cytotoxic effects against breast cancer cell lines with IC50 values in the low micromolar range. The study concluded that this compound could serve as a lead for further development of antitumor agents.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation published in Pharmacology Reports explored the anti-inflammatory mechanisms of pyrazolo[1,5-a]pyrimidine derivatives. The study demonstrated that treatment with 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. These findings suggest its potential use in treating inflammatory disorders.
Mechanism of Action
The mechanism of action of 7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Substituent Profiles and Molecular Properties
Key Observations:
Trifluoromethyl vs. Chloro/Methoxy Groups : The trifluoromethyl group in the target compound enhances electron-withdrawing effects and hydrophobic interactions compared to chloro (e.g., 10c in ) or methoxy groups (e.g., 10c in ) .
Diazenyl Linkers : Compounds like 8b and 10c () use diazenyl (-N=N-) linkers to attach the trifluoromethylphenyl group, which may alter binding orientation compared to the direct attachment in the target compound .
Cyano Group: The 6-cyano substituent is conserved in most analogs, suggesting its critical role in hydrogen bonding with kinase active sites .
Table 2: Cytotoxicity and Apoptosis Induction
Key Findings:
- Apoptosis Efficiency : Derivatives with diazenyl linkers (e.g., 8b , 10c ) exhibit high apoptosis rates (~73%) in HepG-2 cells, likely due to enhanced DNA intercalation or kinase inhibition .
- G2/M Phase Arrest : Both 8b and 10c () induce ~26% G2/M arrest, indicating interference with microtubule dynamics or checkpoint signaling .
- Target Compound: While direct data are unavailable, its trifluoromethyl and cyano groups are implicated in EGFR binding, as seen in analogs .
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and LogP Values
| Compound Name | LogP | Topological Polar Surface Area (Ų) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.1* | 80 | Not reported |
| CAS 320417-39-8 | 1.3 | 80 | Not reported |
| 10c () | 2.8* | 105 | 266–268 |
*Estimated using analogous structures.
Key Insights:
- Lipophilicity : The target compound’s higher LogP (3.1 vs. 1.3 in CAS 320417-39-8) reflects increased membrane permeability due to the trifluoromethyl group .
- Melting Points : Derivatives with bulky substituents (e.g., 2-ClPh-azo in ) exhibit higher melting points (>260°C), suggesting crystalline stability .
Biological Activity
7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS Number: 863305-83-3) is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₀F₃N₅
- Molecular Weight : 317.28 g/mol
- Melting Point : 230–232 °C
Biological Activity Overview
The biological activities of 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile have been investigated in various studies, highlighting its potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Specifically:
- Inhibition of Cell Proliferation : Compound derivatives were tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), showing growth inhibition percentages of 54.25% and 38.44%, respectively .
- Mechanism of Action : The mechanism involves interference with the tubulin structure and blocking cell cycle progression. Docking simulations have suggested binding interactions with the colchicine site on tubulin, which is critical for microtubule dynamics .
Enzymatic Inhibition
The compound has also demonstrated potential as an inhibitor of specific enzymes involved in cancer progression and inflammation:
- MK2 Inhibition : Some derivatives have been identified as potent inhibitors of MK2 (Mitogen-Activated Protein Kinase Activated Protein Kinase 2), which plays a crucial role in inflammatory responses. These compounds showed effective inhibition of TNF-alpha release in cellular models .
Case Studies and Research Findings
Synthesis and Structural Modifications
The synthesis of 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves cyclocondensation reactions using NH-aminopyrazoles with various electrophilic compounds. This allows for structural modifications that enhance biological activity while maintaining low toxicity profiles.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how are intermediates purified?
- Methodological Answer : The compound can be synthesized via cyclocondensation of enaminones or azo-coupling reactions. For example, refluxing precursors in pyridine with subsequent neutralization and recrystallization (e.g., ethanol/DMF mixtures) achieves yields of 62–70% . Key steps include TLC monitoring of reaction progress and purification via recrystallization to remove unreacted starting materials. Elemental analysis (C, H, N) and spectroscopic techniques (IR, NMR) are critical for validating intermediate purity .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons (δ 7.06–7.68 ppm) and trifluoromethyl groups (δ -60 to -70 ppm for CF3) .
- IR Spectroscopy : Confirm amino (-NH2, ~3400 cm⁻¹), cyano (-CN, ~2200 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) groups .
- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., m/z 279.3 for C15H13N5O derivatives) .
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N ratios .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict byproducts?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches identify transition states and energy barriers, enabling prediction of optimal solvents (e.g., DMF for polar intermediates) and catalysts . For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error steps by 40–60% .
Q. How should researchers address contradictions in spectroscopic data or elemental analysis?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 7-amino-pyrazolo[1,5-a]pyrimidine derivatives ).
- Solvent Artifacts : Re-record spectra in deuterated DMSO or CDCl3 to eliminate solvent-induced peak splitting .
- Batch Reproducibility : Replicate syntheses under inert atmospheres (N2/Ar) to minimize oxidation of amino groups, which alters elemental ratios .
Q. What strategies enhance biological activity through structure-activity relationship (SAR) studies?
- Methodological Answer :
- Trifluoromethyl Substitution : The -CF3 group at the 3-phenyl position increases lipophilicity and target binding affinity (e.g., kinase inhibition ).
- Amino Group Modification : Replace -NH2 with acylated or alkylated derivatives (e.g., benzamido in 7-benzamido analogs) to modulate solubility and bioavailability .
- In Silico Docking : Use AutoDock or Schrödinger to predict interactions with enzymes (e.g., cytochrome P450 isoforms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
